REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[CH2:5][CH:6]1[CH2:7][N:8]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:9][CH2:10]1)[CH3:18].[CH2:20]([Al+:21][CH2:22][CH:23]([CH3:24])[CH3:25])[CH:26]([CH3:27])[CH3:28].[Cl:29][CH2:30][Cl:31].[H-:19]>>[O:3]=[CH:4][CH2:5][CH:6]1[CH2:7][N:8]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC1CCN(C(=O)OC(C)(C)C)C1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(CC=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |